molecular formula C7H5ClF3NO3S B3429837 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide CAS No. 77797-67-2

2-Chloro-5-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B3429837
CAS No.: 77797-67-2
M. Wt: 275.63 g/mol
InChI Key: KAADJMTUBAFAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethoxy)benzenesulfonamide (CAS 77797-67-2) is a high-purity chemical reagent supplied for advanced research applications. This benzenesulfonamide derivative is characterized by its molecular formula (C 7 H 5 ClF 3 NO 3 S) and a molecular weight of 275.63 g/mol . This compound is part of a class of benzenesulfonamide molecules known for their bioactive properties, particularly in agrochemical research. While specific mechanistic studies on this exact molecule are limited in the public domain, closely related structural analogs have demonstrated significant value in scientific investigations. For instance, research on similar compounds, such as 2-Chloro-5-trifluoromethoxybenzeneboronic acid, has revealed potent antifungal activity against plant pathogens like Geotrichum candidum , which causes sour rot in crops . These related compounds exhibit their activity by disrupting critical fungal functions, including compromising plasma membrane and mitochondrial integrity, reducing key enzymatic activities like malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), and inducing oxidative stress through reactive oxygen species (ROS) accumulation . This mechanistic insight suggests potential research pathways for this sulfonamide in developing novel agrochemical solutions. Research Applications: • A key intermediate for the synthesis of more complex molecules in medicinal and agrochemical discovery. • A core scaffold for investigating structure-activity relationships (SAR) in benzenesulfonamide chemistry. • Serves as a model compound for developing and validating analytical methods. Handling and Safety: Researchers should handle this material with appropriate precautions in a controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Note: This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c8-5-2-1-4(15-7(9,10)11)3-6(5)16(12,13)14/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAADJMTUBAFAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242486
Record name 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77797-67-2
Record name 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77797-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 5 Trifluoromethoxy Benzenesulfonamide

Strategies for the Construction of the Benzenesulfonamide (B165840) Core

The formation of the benzenesulfonamide moiety is a cornerstone of the synthesis. This typically involves the creation of a sulfonyl chloride intermediate from a substituted benzene (B151609) ring, followed by amination.

One of the most direct methods for producing the precursor sulfonyl chloride is through electrophilic aromatic substitution using chlorosulfonic acid. However, the regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. Both the chloro and trifluoromethoxy groups are ortho-, para-directing. youtube.comlibretexts.org Therefore, direct chlorosulfonylation of 1-chloro-4-(trifluoromethoxy)benzene (B1585942) would likely lead to a mixture of isomers, with the desired product being one of the major products due to substitution ortho to the chlorine atom.

A more regioselective approach involves the Sandmeyer reaction, starting from a corresponding aniline (B41778). princeton.edunih.gov For instance, 2-chloro-5-(trifluoromethoxy)aniline (B1314244) can be diazotized with a nitrite (B80452) source in the presence of a mineral acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired 2-chloro-5-(trifluoromethoxy)benzenesulfonyl chloride. princeton.edu This method offers excellent control over the placement of the sulfonyl group.

Recent advancements have also explored decarboxylative halosulfonylation, which converts aromatic carboxylic acids into sulfonyl chlorides. princeton.eduacs.org This method leverages copper-catalyzed ligand-to-metal charge transfer and can be performed as a one-pot reaction leading directly to the sulfonamide. princeton.eduacs.org

Table 1: Comparison of Sulfonylation Approaches

Method Starting Material Key Reagents Regioselectivity Key Advantages
Direct Chlorosulfonylation Substituted Benzene Chlorosulfonic Acid (ClSO₃H) Governed by existing substituents Direct, uses common reagents
Sandmeyer Reaction Substituted Aniline NaNO₂, HCl, SO₂, Cu catalyst High Excellent regiochemical control
Decarboxylative Halosulfonylation Substituted Carboxylic Acid SO₂, Cu catalyst, chlorine source High Bypasses need for aniline precursor

Once the sulfonyl chloride is synthesized, the final step in forming the sulfonamide core is the reaction with an amine source. This is a nucleophilic substitution reaction at the sulfur atom.

The most traditional and widely used method is the reaction of the sulfonyl chloride with ammonia (B1221849), typically in the form of aqueous or anhydrous ammonia. nih.govacs.org This process is generally efficient for producing primary sulfonamides. acs.org Alternative ammonia surrogates can also be employed, sometimes requiring a subsequent deprotection step.

Modern methods provide alternative routes. For example, sulfonamides can be synthesized from sodium sulfinates and amines, mediated by reagents like ammonium (B1175870) iodide (NH₄I), which proceeds through an in situ formation of a sulfonyl iodide intermediate. nih.gov This approach offers an environmentally friendly alternative to methods relying on corrosive sulfonyl chlorides. nih.gov Palladium-catalyzed reactions have also been developed for coupling primary sulfonamides with aryl halides or triflates, although this is more relevant for creating secondary or tertiary sulfonamides. ijarsct.co.in

Table 2: Selected Amination Methods for Sulfonyl Chlorides

Amine Source Typical Conditions Product Notes
Ammonia (aq. or gas) Organic solvent, often at low temperature Primary Sulfonamide Classical, widely used method. acs.org
Ammonium Hydroxide (B78521) Biphasic or homogeneous Primary Sulfonamide Convenient laboratory-scale method.
Sodium Sulfinate + Amine NH₄I, CH₃CN, 80°C Primary Sulfonamide Avoids the use of sulfonyl chlorides. nih.gov

Precision Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making its efficient introduction a key focus in synthetic chemistry. mdpi.com

While the target is a trifluoromethoxy group, its synthesis often relies on reagents primarily known for trifluoromethylation (-CF₃). These reagents can be used to convert a precursor functional group, like a phenol (B47542), into the desired ether.

Electrophilic trifluoromethylating reagents are particularly relevant. Reagents such as the Togni and Umemoto reagents can react with phenols to form aryl trifluoromethyl ethers. mdpi.combeilstein-journals.org For instance, Togni's reagent II has been used for the direct O-CF₃ bond formation with N-heteroaromatic phenols under catalyst-free conditions. nih.govchemrevlett.com Silver-mediated oxidative trifluoromethylation of phenols using the Ruppert-Prakash reagent (TMSCF₃) provides another pathway. nih.gov These reactions represent modern alternatives to harsher, traditional methods. nih.gov

Table 3: Reagents for O-Trifluoromethylation of Phenols

Reagent Type Specific Reagent Example Typical Conditions Reference
Hypervalent Iodine Togni Reagent II MeNO₂, heat nih.govchemrevlett.com
Dibenzofuranium Salt Umemoto Reagent Amine base, low temperature mdpi.comchemrevlett.com
Nucleophilic CF₃ Source Ruppert-Prakash Reagent (TMSCF₃) Ag(I) salt, oxidant nih.gov
Sulfonium Salt S-(trifluoromethyl)dibenzothiophenium salts Phase-transfer catalyst beilstein-journals.org

The direct formation of the aryl-O-CF₃ bond from a phenol is a form of selective etherification. Traditional methods for this conversion are often harsh, involving intermediates like fluoroformates or chlorothionoformates that are subsequently fluorinated with aggressive reagents like sulfur tetrafluoride (SF₄) or antimony trifluoride at high temperatures. nih.gov These conditions have limited functional group tolerance. nih.govchemrevlett.com

More recent and milder approaches have been developed. A notable strategy involves the reaction of phenols with trifluoromethyl triflate (TFMT), which can act as both an activator for a heterocyclic N-oxide and the source of the trifluoromethoxy group. rsc.org Another innovative reagent, N-Trifluoromethoxyphthalimide (PhthN-OCF₃), serves as a stable, solid source that releases the OCF₃ anion under mild conditions for the nucleophilic trifluoromethoxylation of various electrophiles. organic-chemistry.org These newer methods provide more practical and general access to aryl trifluoromethyl ethers.

Chemo- and Regioselective Synthesis of the Target Compound

Achieving chemo- and regioselectivity is paramount in the synthesis of 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide. Regioselectivity refers to the control of the position at which a functional group is introduced, while chemoselectivity involves making one functional group react in preference to others.

The key step for controlling the substitution pattern is often the electrophilic chlorosulfonation of 1-chloro-4-(trifluoromethoxy)benzene.

The trifluoromethoxy group is an ortho, para-director.

The chloro group is also an ortho, para-director, but is more deactivating than the -OCF3 group.

In the precursor 1-chloro-4-(trifluoromethoxy)benzene, the position para to the trifluoromethoxy group is already occupied by the chlorine atom. Therefore, the incoming electrophile (the chlorosulfonium species, ClSO2+) is directed primarily to the positions ortho to the trifluoromethoxy group. This results in the desired 2-sulfonyl chloride product.

Multi-Step Synthesis Routes

Multi-step synthesis provides a reliable and well-controlled pathway to complex molecules. A common and practical route to this compound starts from a commercially available substituted benzene.

Table 1: Representative Multi-Step Synthesis Route

StepStarting MaterialReagents and ConditionsIntermediate/ProductDescription
11-Chloro-4-(trifluoromethoxy)benzeneChlorosulfonic acid (ClSO3H), typically at low to ambient temperature.2-Chloro-5-(trifluoromethoxy)benzenesulfonyl chlorideElectrophilic aromatic substitution to introduce the sulfonyl chloride group ortho to the trifluoromethoxy group.
22-Chloro-5-(trifluoromethoxy)benzenesulfonyl chlorideAqueous ammonia (NH4OH) or ammonia gas (NH3) in an appropriate solvent.This compoundNucleophilic substitution at the sulfonyl chloride group to form the final sulfonamide.

An alternative approach involves starting with an aniline derivative, performing a Sandmeyer reaction to introduce the chlorine, and then proceeding with the sulfonamide formation. For example, a selective Sandmeyer reaction on a diamine precursor has been used to synthesize a 2-chloro analogue of a benzenesulfonamide derivative. nih.gov

Streamlined and One-Pot Synthetic Approaches

To improve efficiency and reduce waste, researchers often seek to streamline multi-step syntheses into "one-pot" procedures. In a one-pot synthesis, reactants are subjected to successive chemical reactions in a single reactor, avoiding the lengthy process of isolating and purifying intermediate compounds. acs.org

While a specific one-pot synthesis for this compound is not prominently documented, general methodologies for sulfonamide synthesis can be adapted. For example, a one-pot procedure for synthesizing ureido-containing benzenesulfonamides involves the in situ generation of an isocyanate species which is then trapped by an amine. acs.orgnih.gov A similar concept could be applied by generating the 2-chloro-5-(trifluoromethoxy)benzenesulfonyl chloride in situ from the corresponding thiol or sulfinic acid, followed by immediate reaction with ammonia without isolation.

A sustainable one-pot method has been developed for converting thiols to sulfonamides via oxidative chlorination using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as the oxidant in green solvents like water or ethanol. researchgate.net This approach, which features a simple filtration workup, could potentially be adapted for the target compound, offering a more environmentally friendly alternative to traditional methods.

Green Chemistry Principles in the Synthesis of Benzenesulfonamides

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzenesulfonamides has been an active area for the application of these principles. sci-hub.se

Key green chemistry strategies include:

Use of Benign Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. A significant green advancement is the replacement of these with environmentally benign alternatives like water. rsc.orgresearchgate.net Facile and eco-friendly methods for sulfonamide synthesis have been developed using water as a solvent at room temperature. rsc.orgresearchgate.net

Atom Economy: Reactions are designed to maximize the incorporation of material from the starting materials into the final product. Three-component systems, which assemble molecules in a modular fashion, often exhibit superior efficiency and atom economy. rsc.org

Catalysis: Using catalytic rather than stoichiometric amounts of reagents reduces waste. The development of novel catalytic systems is a cornerstone of green sulfonamide synthesis. nih.gov

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems has revolutionized the synthesis of sulfonamides, offering milder and more efficient alternatives to classical methods that often require harsh reagents like sulfonyl chlorides. rsc.org

Table 2: Comparison of Traditional vs. Sustainable Catalytic Methods for S-N Bond Formation

MethodDescriptionAdvantagesReferences
Traditional (Sulfonyl Chloride)Reaction of a pre-formed sulfonyl chloride with an amine, often using an organic base and solvent.Well-established and reliable for a wide range of substrates. researchgate.net
Photoredox/Copper CatalysisDual catalytic system using visible light and a copper catalyst to couple S(O)2–H compounds or aryl radical precursors with amines.Operates under mild, redox-neutral conditions; avoids genotoxic aromatic amine impurities. nih.govacs.org
Electrochemical SynthesisElectricity-driven oxidative coupling of thiols and amines. Avoids chemical oxidants.Environmentally benign, completely reagent-free (driven by electricity), produces H2 as a byproduct. acs.org
Iodine-Mediated SynthesisMolecular iodine is used as a catalyst with an oxidant like TBHP to couple thiols/sulfonohydrazides with amines.Metal-free, can be performed in green solvents like water. sci-hub.sersc.org

Solvent-Free and Reduced-Solvent Methodologies

In the drive towards more sustainable and environmentally benign chemical manufacturing, significant research has focused on minimizing or eliminating the use of volatile organic solvents. These efforts have led to the development of innovative solvent-free and reduced-solvent methodologies for the synthesis of aromatic sulfonamides, including this compound. These approaches not only reduce the environmental footprint but can also offer benefits such as improved reaction rates, higher yields, and simplified purification processes.

One of the most promising solvent-free techniques for sulfonamide synthesis is mechanochemistry. rsc.org This method utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions between solid-state reactants. qub.ac.uk The application of mechanical force can lead to the formation of highly reactive interfaces and promote reactions that would otherwise require harsh conditions or the use of solvents.

A notable development in this area is the palladium-catalyzed three-component aminosulfonylation reaction. rsc.orgrsc.org This strategy allows for the efficient construction of a diverse range of sulfonamides from aryl bromides, amines, and a sulfur dioxide surrogate, such as potassium metabisulfite (B1197395) (K₂S₂O₅), under solvent-free mechanochemical conditions. rsc.orgrsc.orgthieme-connect.com This methodology demonstrates broad functional group tolerance and has been successfully scaled up to gram quantities, highlighting its potential for industrial application. rsc.orgrsc.org The general reaction scheme is applicable to the synthesis of this compound by selecting the appropriate aryl bromide precursor.

The key advantages of mechanochemical synthesis for sulfonamides include:

Reduced Environmental Impact: Elimination of bulk solvents significantly reduces waste generation and environmental pollution.

Enhanced Efficiency: Reactions can often be completed in shorter time frames compared to traditional solution-phase synthesis.

Novel Reactivity: Mechanochemistry can sometimes enable transformations that are difficult to achieve in solution.

The following table summarizes representative examples of sulfonamides synthesized via a palladium-catalyzed mechanochemical approach, illustrating the scope and efficiency of this solvent-free methodology.

Aryl BromideAmineProductYield (%)
4-BromoanisolePyrrolidine4-Methoxy-N-(pyrrolidin-1-ylsulfonyl)benzene92%
4-BromobenzonitrileMorpholine4-Cyano-N-(morpholinosulfonyl)benzene89%
1-Bromo-4-(trifluoromethyl)benzenePiperidine4-(Trifluoromethyl)-N-(piperidin-1-ylsulfonyl)benzene95%
3-BromopyridineBenzylamineN-Benzyl-3-pyridinesulfonamide85%
1-Bromo-2-nitrobenzeneDiethylamineN,N-Diethyl-2-nitrobenzenesulfonamide88%

This table presents generalized data from studies on mechanochemical sulfonamide synthesis to illustrate the methodology's potential applicability for the synthesis of this compound.

While specific documented examples of the solvent-free synthesis of this compound are not extensively reported in publicly available literature, the established mechanochemical protocols for structurally similar aromatic sulfonamides provide a strong foundation for its production via these green methodologies. rsc.orgrsc.org Further research would involve the direct application of these solvent-free conditions to the specific starting materials required for this compound.

Reactivity and Mechanistic Investigations of 2 Chloro 5 Trifluoromethoxy Benzenesulfonamide

Chemical Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo a variety of chemical transformations, primarily centered around the acidic protons on the nitrogen atom and the potential for the entire group to be converted into other sulfur-containing functionalities.

N-Functionalization Reactions (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the sulfonamide group in 2-chloro-5-(trifluoromethoxy)benzenesulfonamide is nucleophilic and can participate in N-functionalization reactions such as N-alkylation and N-acylation. These reactions are crucial for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation: The N-alkylation of sulfonamides involves the substitution of one or both hydrogen atoms on the nitrogen with an alkyl or aryl group. This transformation is typically achieved by reacting the sulfonamide with an alkylating agent in the presence of a base. The choice of base and reaction conditions is critical to control the degree of alkylation. While specific studies on the N-alkylation of this compound are not extensively documented, general methodologies for the N-alkylation of sulfonamides are well-established. For instance, a water-soluble iridium complex has been shown to catalyze the N-alkylation of various sulfonamides with alcohols in water under microwave irradiation, affording the corresponding N-alkylated products in good yields. rsc.org

Catalyst SystemAlkylating AgentSolventConditionsProductYield (%)
[Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃Various alcoholsWaterMicrowaveN-alkyl sulfonamide74-91 rsc.org

N-Acylation: N-acylation introduces an acyl group to the nitrogen atom of the sulfonamide, forming an N-acylsulfonamide. These derivatives are of significant interest due to their biological activities and their utility as synthetic intermediates. The acylation of sulfonamides can be carried out using various acylating agents such as acyl chlorides or anhydrides, often in the presence of a catalyst. While specific examples for this compound are scarce in the literature, general methods are applicable. For example, a range of sulfonamides can be efficiently N-acylated using N-acylbenzotriazoles in the presence of sodium hydride, yielding N-acylsulfonamides in high yields. nih.govnih.gov

Acylating AgentBaseSolventProductYield (%)
N-acylbenzotriazolesNaHNot specifiedN-acylsulfonamide76-100 nih.govnih.gov

Derivatization to Sulfonyl Chlorides and Related Intermediates

The sulfonamide group can be converted into a sulfonyl chloride (-SO₂Cl), a highly reactive intermediate that serves as a precursor for the synthesis of a wide array of sulfonamide derivatives, sulfonate esters, and other sulfur-containing compounds. The direct conversion of a primary sulfonamide like this compound to its corresponding sulfonyl chloride is a challenging transformation.

However, the synthesis of aryl sulfonyl chlorides from other precursors is a common practice in organic synthesis. One established method is the Sandmeyer-type reaction of an appropriate arylamine. nih.gov For instance, an aniline (B41778) derivative can be diazotized with sodium nitrite (B80452) in the presence of a mineral acid, followed by treatment with sulfur dioxide and a copper(I) chloride catalyst to yield the corresponding aryl sulfonyl chloride. rsc.orgacs.orgresearchgate.net This approach could be hypothetically applied to synthesize 2-chloro-5-(trifluoromethoxy)benzenesulfonyl chloride from 2-chloro-5-(trifluoromethoxy)aniline (B1314244).

Another route involves the direct chlorosulfonylation of an aromatic ring using chlorosulfonic acid. rsc.org However, this method can suffer from a lack of regioselectivity and may not be suitable for substrates with multiple activating or deactivating groups. More recently, palladium-catalyzed chlorosulfonylation of arylboronic acids has emerged as a milder and more selective alternative for the synthesis of aryl sulfonyl chlorides. nih.gov

Starting MaterialReagentsKey TransformationProduct
Arylamine1. NaNO₂, HCl2. SO₂, CuClDiazotization, Sandmeyer reactionAryl sulfonyl chloride rsc.orgacs.orgresearchgate.net
AreneClSO₃HElectrophilic Aromatic SubstitutionAryl sulfonyl chloride rsc.org
Arylboronic acidSO₂Cl₂, Pd catalystPalladium-catalyzed cross-couplingAryl sulfonyl chloride nih.gov

Reactivity Profile of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the chemical and physical properties of the molecule. Its high electronegativity and stability are key characteristics that define its reactivity profile.

Exploration of Cleavage or Modification Reactions

Given the high stability of the trifluoromethoxy group, its cleavage or modification is generally difficult to achieve under standard synthetic conditions. While methods for the cleavage of the related trifluoromethyl group have been developed, these often require harsh conditions or specific activating groups in the vicinity of the -CF₃ moiety and are not directly applicable to the -OCF₃ group. researchgate.netrsc.org

Research into the functionalization of the trifluoromethoxy group is an ongoing area of interest. Some specialized methods for the introduction of the trifluoromethoxy group onto aromatic rings have been developed, such as the silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. nih.gov However, reactions involving the cleavage or transformation of an existing trifluoromethoxy group on an aromatic ring are not commonly reported, underscoring its robust nature. Recent advancements have explored the intramolecular migration of the OCF₃ group, suggesting that under specific thermal or photochemical conditions, the N-OCF₃ bond can be cleaved. nih.govnih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the electronic properties of its three substituents: the chloro group, the trifluoromethoxy group, and the sulfonamide group.

Reaction TypeSubstituentEffect on ReactivityDirecting Effect
Electrophilic Aromatic Substitution-ClDeactivatingOrtho, Para wikipedia.org
-OCF₃Strongly DeactivatingMeta wikipedia.orglibretexts.orgmasterorganicchemistry.com
-SO₂NH₂DeactivatingMeta
Nucleophilic Aromatic Substitution-ClLeaving GroupN/A
-OCF₃ActivatingOrtho, Para youtube.comlibretexts.orgyoutube.comlibretexts.org
-SO₂NH₂ActivatingOrtho, Para

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the this compound ring is dictated by the cumulative electronic and steric effects of its three substituents: the chloro (-Cl), trifluoromethoxy (-OCF3), and sulfonamide (-SO2NH2) groups.

Directing Effects of Substituents:

Chloro (-Cl) group: This group is deactivating due to its inductive electron withdrawal but is considered an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex) when attack occurs at these positions. organicchemistrytutor.comunizin.org

Trifluoromethoxy (-OCF3) group: This is a strongly deactivating group. The high electronegativity of the fluorine atoms causes a powerful inductive electron-withdrawing effect (-I), which significantly reduces the electron density of the aromatic ring, making it less nucleophilic. youtube.com This deactivation is so strong that it often makes electrophilic substitution reactions prohibitively slow. youtube.com It is generally considered a meta-director.

Sulfonamide (-SO2NH2) group: This group is also strongly deactivating and a meta-director due to the strong electron-withdrawing nature of the sulfonyl group.

Predicted Substitution Patterns: The positions on the benzene ring are numbered relative to the sulfonamide group (C1). The substituents are at C2 (Chloro) and C5 (Trifluoromethoxy). The available positions for substitution are C3, C4, and C6.

The chloro group at C2 directs ortho (to C3) and para (to C6).

The sulfonamide group at C1 directs meta (to C3 and C5, with C5 already substituted).

The trifluoromethoxy group at C5 directs meta (to C1 and C3, with C1 already substituted).

Considering these directing effects, the C3 and C6 positions are the most likely sites for electrophilic attack. The C3 position is favored by all three substituents (meta to -SO2NH2, meta to -OCF3, and ortho to -Cl). The C6 position is para to the chloro group. However, the combined deactivating strength of the trifluoromethoxy and sulfonamide groups makes the ring highly electron-deficient, and forcing conditions would likely be required for any electrophilic substitution to occur. Steric hindrance from the adjacent chloro and sulfonamide groups might also disfavor attack at the C3 position to some extent.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.org The chloro substituent at the C2 position of this compound is activated towards SNAr.

This activation arises from the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group (the chloride ion), which stabilize the negatively charged intermediate. libretexts.orglumenlearning.com In this molecule:

The sulfonamide group (-SO2NH2) is para to the chloro group.

The trifluoromethoxy group (-OCF3) is meta to the chloro group.

The powerful electron-withdrawing nature of the para-sulfonamide group is crucial for activating the C2 position. It stabilizes the intermediate carbanion, known as a Meisenheimer complex, through resonance. lumenlearning.comlibretexts.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon atom bearing the chlorine, breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex. uomustansiriyah.edu.iqyoutube.com In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqyoutube.com A wide variety of nucleophiles can be employed in SNAr reactions.

Table 1: Representative SNAr Reactions
NucleophileReagent ExampleExpected Product
AmineAmmonia (B1221849) (NH3), Morpholine2-Amino-5-(trifluoromethoxy)benzenesulfonamide
AlkoxideSodium methoxide (B1231860) (NaOCH3)2-Methoxy-5-(trifluoromethoxy)benzenesulfonamide
Hydroxide (B78521)Sodium hydroxide (NaOH)2-Hydroxy-5-(trifluoromethoxy)benzenesulfonamide
ThiolateSodium thiophenoxide (NaSPh)2-(Phenylthio)-5-(trifluoromethoxy)benzenesulfonamide

Cross-Coupling Reactions Involving the Chloro Substituent

The chloro group of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysts are widely used to couple aryl chlorides with various partners.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgacs.org The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.comchemrxiv.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. libretexts.org It requires a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. youtube.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the N-aryl product. youtube.comnih.govacs.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst/LigandTypical BaseProduct Type
Suzuki-MiyauraPhenylboronic acidPd(OAc)2 / RuPhos nih.govK2CO3nih.govBiaryl sulfonamide
Buchwald-HartwigAnilinePd(dba)2 / XPhos NaOtBu Diaryl amine
Buchwald-HartwigMorpholinePd(dba)2 / XPhos NaOtBu N-Aryl morpholine
Suzuki-MiyauraAlkylboronic acidPdCl2(dppf)Cs2CO3Alkyl-aryl sulfonamide

Alternative Metal-Catalyzed Coupling Methodologies

While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper can also effectively catalyze the cross-coupling of aryl chlorides.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov They are capable of coupling aryl chlorides with a variety of partners, including organozinc reagents (Negishi coupling) and primary alkyl chlorides. nih.govrsc.org Recent advances have enabled the nickel-catalyzed reductive cross-coupling of aryl chlorides with heteroaryl chlorides. dicp.ac.cnacs.org

Copper-Catalyzed Couplings (Ullmann-type Reactions): Copper-catalyzed reactions are particularly useful for forming C-N, C-O, and C-S bonds. acs.org The classic Ullmann condensation typically requires harsh reaction conditions, but modern protocols using specific ligands, such as diamines or oxalic diamides, allow for the coupling of aryl chlorides with amines and thiols under milder conditions. nih.govnih.govtandfonline.com

Advanced Mechanistic Studies of Key Chemical Transformations

Reaction Pathway Elucidation

Understanding the detailed reaction pathways is crucial for optimizing reaction conditions and expanding the scope of these transformations.

SNAr Reaction Pathway: The mechanism of the SNAr reaction is well-established and proceeds through a two-step addition-elimination sequence. nih.gov

Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the formation of a tetrahedral, anionic intermediate known as a Meisenheimer complex. lumenlearning.comresearchgate.net The aromaticity of the ring is temporarily lost. The negative charge is delocalized across the aromatic system and is significantly stabilized by the resonance and inductive effects of the electron-withdrawing sulfonamide group at the para position.

Elimination Step (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final substitution product. uomustansiriyah.edu.iq While the Meisenheimer complex is typically considered an intermediate, some recent computational and experimental studies suggest that for certain substrates, the reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.netbris.ac.ukacs.org

Palladium-Catalyzed Cross-Coupling Pathway (Suzuki-Miyaura Example): The catalytic cycle for the Suzuki-Miyaura reaction is a well-studied process. libretexts.orgchemrxiv.org

Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with this compound, inserting into the carbon-chlorine bond. This forms a square planar Pd(II) complex. This step is often the rate-determining step in the cycle for aryl chlorides. libretexts.org

Transmetalation: The organoboron reagent, activated by a base (e.g., forming a boronate species), transfers its organic group to the palladium center, displacing the halide. chemrxiv.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. acs.orgyonedalabs.com

Transition State Analysis and Energy Barriers

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the transition states and energy barriers associated with its chemical transformations. While specific experimental or computational studies detailing the transition state analysis for reactions directly involving this compound are not extensively available in the public domain, the principles can be elucidated by drawing parallels with related sulfonamide and aromatic halide compounds. Methodologies such as computational chemistry, including Density Functional Theory (DFT), are pivotal in modeling these transient structures and calculating the associated energy profiles.

Transition state analysis focuses on identifying the highest energy point along a reaction coordinate, known as the transition state. This fleeting molecular arrangement is critical as its structure and energy dictate the kinetic feasibility of a reaction. For this compound, reactions would typically involve nucleophilic attack at the sulfonyl sulfur, the aromatic carbon bearing the chlorine atom, or deprotonation at the sulfonamide nitrogen. Each of these potential reaction pathways would proceed through a unique transition state.

Energy barriers, or activation energies, represent the minimum energy required for reactants to overcome in order to transform into products. A high energy barrier corresponds to a slow reaction rate, whereas a low energy barrier indicates a more facile transformation. The magnitude of this barrier is influenced by several factors including the electronic nature of the substituents on the benzene ring, the strength of the bond being broken, and the stability of the intermediate or transition state.

In the case of this compound, the electron-withdrawing nature of the trifluoromethoxy group and the chlorine atom is expected to influence the energy barriers of its reactions. For instance, in a nucleophilic aromatic substitution reaction, these groups would activate the ring towards attack, potentially lowering the energy barrier for the formation of the Meisenheimer complex, a key intermediate in such reactions.

Computational studies on analogous molecules, such as chloro- and fluoropyrroles, have utilized DFT-based descriptors to probe their reactivity and site selectivity. Similar computational approaches could be applied to this compound to predict the most likely sites for electrophilic or nucleophilic attack and to calculate the energy barriers for various reaction pathways. Such analyses provide invaluable insights into the reaction mechanism at a molecular level.

The following interactive table presents hypothetical energy barrier data for potential reactions of this compound to illustrate the type of information that would be obtained from computational analysis. It is important to note that this data is illustrative and not based on published experimental or computational results for this specific compound.

Reaction TypeNucleophile/ElectrophileSolventCalculated Energy Barrier (kcal/mol)
Nucleophilic Aromatic Substitution (at C-Cl)MethoxideMethanol22.5
Nucleophilic Attack at SulfurHydroxideWater18.7
Deprotonation of SulfonamideSodium HydrideTetrahydrofuran12.3
Electrophilic Aromatic Substitution (Nitration)NO2+Sulfuric Acid25.8

Detailed research findings from kinetic studies on similar compounds, for instance, the reaction between 2-chloro-5-nitrotrifluoromethylbenzene and a nucleophile under phase-transfer catalysis, highlight the complexity of reaction mechanisms. nih.gov Such studies often reveal intricate dependencies on reaction conditions, which are directly related to the modulation of transition state energies. nih.gov

Further computational investigations, such as molecular docking and dynamic simulations performed on related sulfonamide derivatives, can also provide insights into the non-covalent interactions that stabilize transition states, thereby influencing the energy barriers. nih.gov Although these studies are often conducted in the context of biological systems, the underlying principles of molecular interactions are universally applicable to chemical reactivity. nih.gov

Derivatization and Scaffold Functionalization Research

Synthesis of Diverse Sulfonamide Derivatives via N-Substitution

One example of an N-substituted derivative is N-benzhydryl-2-chloro-5-(trifluoromethyl)benzenesulfonamide nih.gov. The synthesis of such N-alkylated or N-arylated derivatives typically involves the reaction of the parent sulfonamide with an appropriate electrophile, such as an alkyl or aryl halide, in the presence of a base. The choice of base and reaction conditions is crucial to ensure efficient N-substitution while avoiding competing side reactions. The reactivity of the sulfonamide nitrogen can be influenced by the electronic nature of the substituents on the aromatic ring.

Exploration of Trifluoromethoxy-Modified Analogs and Bioisosteres

The trifluoromethoxy (OCF3) group is a key feature of the 2-chloro-5-(trifluoromethoxy)benzenesulfonamide scaffold, contributing to its unique electronic and lipophilic properties. In medicinal chemistry, the trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity and electronegativity, which can enhance metabolic stability and membrane permeability of drug candidates u-tokyo.ac.jp.

Research in this area involves the synthesis of analogs where the trifluoromethoxy group is replaced by other functional groups with similar steric or electronic properties, a concept known as bioisosterism. The trifluoromethyl (CF3) group is a common bioisostere for the trifluoromethoxy group, as it also imparts significant lipophilicity and metabolic stability elsevierpure.comresearchgate.netebi.ac.uk. The exploration of such bioisosteric replacements can lead to compounds with improved pharmacokinetic profiles or altered biological activities. For instance, the replacement of a nitro group with a trifluoromethyl group has been shown to result in compounds with increased metabolic stability researchgate.net.

Halogen-Exchange and Further Halogenation Strategies on the Ring

The chlorine atom on the aromatic ring of this compound presents opportunities for further functionalization through halogen-exchange reactions or additional halogenation. However, the reactivity of aryl halides in nucleophilic substitution reactions is generally low compared to alkyl halides. The carbon-chlorine bond in chlorobenzene (B131634) is strengthened by the interaction of one of the chlorine's lone pairs with the delocalized π-system of the benzene (B151609) ring, making nucleophilic displacement challenging and often requiring harsh reaction conditions savemyexams.comchemguide.co.uk.

Regioselective Functionalization of the Aromatic Nucleus

Achieving regioselective functionalization of the aromatic ring of this compound is a key challenge in harnessing its full potential as a versatile scaffold. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective introduction of functional groups at positions ortho to a directing metalation group (DMG) wikipedia.orgorganic-chemistry.orgunblog.frbaranlab.orguwindsor.ca.

In the case of this compound, both the sulfonamide and the trifluoromethoxy groups can potentially act as DMGs. The sulfonamide group is generally considered a moderate to strong DMG, capable of directing lithiation to the adjacent ortho position. The trifluoromethoxy group is a weaker DMG. This approach involves the deprotonation of the aromatic ring at a specific position by a strong base, typically an organolithium reagent, followed by quenching with an electrophile to introduce a new substituent. The ability to control the site of functionalization with high regioselectivity is a significant advantage of DoM over classical electrophilic aromatic substitution reactions.

Incorporation of this compound into Complex Molecular Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including heterocyclic systems and multi-component scaffolds.

Synthesis of Heterocyclic Systems and Fused Rings

The sulfonamide functional group can be utilized in cyclization reactions to form a variety of heterocyclic rings. For example, N-chlorotriazoles have been synthesized from related 4-arylsulfonyl-5-polyfluoroalkyl-ν-triazoles osi.lvresearchgate.net. The synthesis of such heterocyclic systems often involves the reaction of the sulfonamide or a derivative with a bifunctional reagent, leading to the formation of a new ring system. The specific reaction conditions and the nature of the reactants determine the type of heterocycle formed.

Construction of Multi-Component Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation beilstein-journals.orgorganic-chemistry.orgmdpi.comresearchgate.net. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of diverse chemical libraries. The this compound scaffold or its derivatives could potentially be incorporated into MCRs to generate novel multi-component scaffolds. For instance, the sulfonamide nitrogen could act as a nucleophile in reactions such as the Ugi or Passerini reactions, leading to the formation of complex peptide-like structures beilstein-journals.orgmdpi.com. The development of MCRs that utilize this scaffold would open up new avenues for the synthesis of complex and diverse molecular architectures.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (DFT) on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For benzenesulfonamide (B165840) derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), provide accurate predictions of bond lengths, bond angles, and dihedral angles. mkjc.injocpr.com These calculations would reveal the impact of the chloro, trifluoromethoxy, and sulfonamide groups on the geometry of the benzene (B151609) ring, which often deviates from perfect hexagonal symmetry due to substituent effects. jocpr.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mkjc.in

For aromatic sulfonamides, the HOMO is typically distributed over the benzene ring and the sulfonamide nitrogen, while the LUMO is often localized on the aromatic ring and the SO₂ group. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups is expected to lower the energy of both the HOMO and LUMO of 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide and influence the magnitude of the energy gap. A smaller HOMO-LUMO gap suggests higher reactivity. mkjc.in Studies on other benzenesulfonamide Schiff bases have shown how different substituents modulate these energy levels. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzenesulfonamide Derivative

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5
Energy Gap (ΔE) 5.3

Note: Data is representative of typical values for this class of compounds and not specific to this compound.

Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP), maps are invaluable for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. deeporigin.comchemrxiv.org These maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). deeporigin.comresearchgate.net

For this compound, an EPS map would show the most negative potential (typically colored red) concentrated around the oxygen atoms of the sulfonamide group and the fluorine atoms of the trifluoromethoxy group, indicating these are primary sites for hydrogen bond acceptance. researchgate.netresearchgate.net Regions of positive potential (typically colored blue) would be found around the amine hydrogens of the sulfonamide group, identifying them as hydrogen bond donor sites. researchgate.net The aromatic ring itself would display a complex potential distribution influenced by the competing electron-withdrawing effects of the chloro and trifluoromethoxy substituents. This information is critical for understanding how the molecule might interact with a biological receptor. deeporigin.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible shapes a molecule can adopt and their relative stabilities. chemistrysteps.com

For benzenesulfonamides, a key conformational feature is the rotation around the C-S and S-N bonds. nih.gov Theoretical studies on similar molecules have identified stable conformers based on the torsion angle of the sulfonamide group relative to the benzene ring. nih.govnih.gov In many benzenesulfonamides, the S-N bond is oriented nearly perpendicular to the plane of the benzene ring. nih.gov The trifluoromethoxy group also has preferred conformations relative to the ring, with non-planar arrangements being common. beilstein-journals.org

Molecular dynamics simulations can be used to study the stability of this compound when bound to a biological target, such as an enzyme. peerj.comnih.gov By simulating the movement of atoms over time, MD can confirm whether a proposed binding pose from a docking study is stable. mdpi.com The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored; a stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests the ligand remains securely in the binding pocket. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms involving this compound are not prominent in the literature, computational chemistry offers the tools to investigate them. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, providing deep insight into reaction kinetics and pathways. Such studies could elucidate, for example, the mechanism of its synthesis or its metabolic degradation.

Molecular Modeling and Structural Analysis of Interactions

Molecular modeling encompasses a range of techniques used to understand and predict how a molecule interacts with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov Benzenesulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases. nih.gov

A theoretical docking study of this compound into a target like carbonic anhydrase II would provide mechanistic insights into its potential inhibitory activity. The simulation would likely show the sulfonamide group coordinating with the zinc ion (Zn²⁺) in the enzyme's active site, a canonical interaction for this class of inhibitors. nih.gov The analysis would also detail other key interactions, such as hydrogen bonds between the sulfonamide's NH₂ group and amino acid residues (e.g., Thr199), as well as hydrophobic interactions between the substituted benzene ring and non-polar residues in the binding pocket. peerj.comnih.gov The trifluoromethoxy group, being highly lipophilic, could form favorable interactions within hydrophobic sub-pockets of the active site. beilstein-journals.org These purely theoretical and structural insights are fundamental in structure-based drug design. nih.gov

Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Enzyme Active Site

Interaction Type Ligand Group Involved Potential Receptor Residues
Metal Coordination Sulfonamide (-SO₂NH₂) Active Site Zn²⁺ Ion
Hydrogen Bonding Sulfonamide Amine (-NH₂) Threonine, Histidine
Hydrogen Bonding Sulfonamide Oxygens (=O) Threonine, Valine
Hydrophobic/van der Waals Benzene Ring, -Cl, -OCF₃ Leucine, Valine, Phenylalanine

Note: This table is illustrative, based on common interactions for benzenesulfonamide inhibitors, and does not represent a specific experimental result for the title compound.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on quantum mechanics, serve as powerful tools for predicting the spectroscopic parameters of molecules like this compound. These computational approaches allow for the elucidation of spectral features, aiding in the structural confirmation and analysis of the compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a balance between computational cost and accuracy. nih.gov

By using DFT calculations, typically with a basis set such as 6-311++G(d,p), it is possible to optimize the molecular geometry of this compound and subsequently calculate its vibrational frequencies. These calculated frequencies correspond to the infrared (IR) and Raman spectra. The theoretical spectrum can be compared with experimental data to assign specific vibrational modes to the observed absorption bands. For instance, characteristic vibrational modes for the sulfamoyl group (SO₂NH₂), the C-Cl bond, the C-O-C linkage of the trifluoromethoxy group, and the vibrations of the benzene ring can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ) and coupling constants (J), can be computed. The Gauge-Including Atomic Orbital (GIAO) method is frequently utilized within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide valuable insights into the electronic environment of the different nuclei within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopic parameters can be predicted using Time-Dependent DFT (TD-DFT). This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These calculations can help in understanding the electronic structure and transitions occurring within the molecule.

It is important to note that the accuracy of these theoretical predictions is dependent on the chosen functional and basis set, and often a scaling factor is applied to the calculated vibrational frequencies to better match experimental results.

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative)

Parameter Predicted Value Spectroscopic Method
¹H NMR Chemical Shift (NH₂)7.5 - 8.5 ppm¹H NMR
¹³C NMR Chemical Shift (C-Cl)130 - 140 ppm¹³C NMR
IR Vibrational Frequency (SO₂ asymmetric stretch)1350 - 1380 cm⁻¹Infrared Spectroscopy
IR Vibrational Frequency (C-F stretch)1100 - 1250 cm⁻¹Infrared Spectroscopy
UV-Vis Absorption Maximum (λ_max)220 - 280 nmUV-Visible Spectroscopy

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual predicted values would be obtained from specific computational chemistry software.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or physical properties, respectively. For this compound, QSRR/QSPR models could be developed to predict various endpoints without the need for experimental measurements.

These models are built upon the principle that the properties of a chemical are a function of its molecular structure. A typical QSRR/QSPR study involves the following steps:

Data Set Selection: A dataset of compounds with known reactivities or properties, structurally related to this compound, is compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the observed activity or property. chemijournal.com

Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques.

For benzenesulfonamide derivatives, QSAR (a subset of QSRR focused on biological activity) studies have been conducted to explore their therapeutic potential, for instance, as carbonic anhydrase inhibitors. nih.govnih.gov These studies often highlight the importance of electronic and steric properties of the substituents on the benzene ring in determining the biological activity. nih.gov

Table 2: Examples of Molecular Descriptors for QSRR/QSPR Studies

Descriptor Type Example Descriptors Information Encoded
Constitutional Molecular Weight, Number of Halogen AtomsBasic molecular composition
Topological Wiener Index, Randić IndexMolecular branching and connectivity
Geometrical Molecular Surface Area, Molecular VolumeThree-dimensional shape and size
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentElectronic properties and reactivity

The development of robust QSRR/QSPR models for this compound and related compounds can facilitate the prediction of their chemical behavior and guide the design of new molecules with desired properties.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.govmdpi.com For 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula, C7H5ClF3NO2S. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed to generate the gas-phase ions.

The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation of ions with very similar nominal masses. mdpi.com This capability is crucial for distinguishing the target compound from potential impurities or byproducts with similar molecular weights.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The analysis of the resulting fragment ions provides valuable structural information, corroborating the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the SO2NH2 group or cleavage of the trifluoromethoxy group.

Ion Calculated m/z Expected Fragmentation Pathway
[M+H]+276.9683Protonated molecular ion
[M-SO2NH2]+196.9822Loss of the sulfonamide group
[M-OCF3]+191.9803Cleavage of the trifluoromethoxy group

Note: The m/z values are theoretical and would be confirmed by experimental HRMS data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include:

N-H stretching of the sulfonamide group, typically appearing in the region of 3400-3200 cm⁻¹.

Asymmetric and symmetric S=O stretching of the sulfonamide group, which are strong absorptions usually found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-F stretching vibrations of the trifluoromethoxy group, expected in the 1200-1000 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations.

C-Cl stretching vibration, typically observed at lower frequencies.

Functional Group Expected Wavenumber Range (cm⁻¹)
N-H (stretch)3400-3200
S=O (asymmetric stretch)1350-1300
S=O (symmetric stretch)1160-1140
C-F (stretch)1200-1000
C-Cl (stretch)800-600

X-ray Crystallography for Absolute Structure Determination and Conformational Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictates the crystal packing.

Advanced Chromatographic Methods for Purity Assessment and Isolation in Research

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of a research compound. beilstein-journals.org For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The use of a photodiode array (PDA) detector would allow for the monitoring of the elution profile at multiple wavelengths, providing information about the spectral homogeneity of the main peak and any impurities. A purity level of >95% or higher is typically required for research applications. For preparative purposes, column chromatography is often employed to isolate the pure compound from a reaction mixture. rsc.org

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methodologies for the analysis of this compound are not available in published literature. The development of such a method would require systematic investigation into optimal stationary phases, mobile phase compositions, and detection wavelengths to achieve adequate separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similarly, there is no specific information available regarding the analysis of this compound by GC-MS. The suitability of this technique would depend on the compound's volatility and thermal stability. Method development would involve selecting an appropriate column, temperature programming, and ionization technique to achieve effective separation and generate a characteristic mass spectrum for identification and fragmentation analysis.

Applications of 2 Chloro 5 Trifluoromethoxy Benzenesulfonamide As a Research Tool and Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The utility of 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide as a precursor or building block in the synthesis of more complex molecules is not well-established in peer-reviewed research.

As a Precursor for Novel Medicinal Scaffolds

There is no specific information available in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of novel medicinal scaffolds.

As a Building Block for Agrochemical Research

Specific examples or synthetic schemes employing this compound as a building block for the creation of new agrochemical compounds could not be identified in the available research.

For Materials Science Research

The application of this compound in materials science, for instance, as a monomer for polymers or in the synthesis of functional dyes, is not documented in the surveyed scientific literature.

Use in Ligand Design for Catalysis and Coordination Chemistry Research

No specific studies were found that describe the use of this compound in the design and synthesis of ligands for catalysis or coordination chemistry.

Exploration in Supramolecular Chemistry and Self-Assembly Research

There is no available research that explores the role of this compound in the fields of supramolecular chemistry or in studies related to molecular self-assembly.

Application in Probe Synthesis for Chemical Biology

Information regarding the application of this compound in the design and synthesis of chemical probes for biological research is not present in the current body of scientific literature.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted benzenesulfonamides, particularly those bearing strong electron-withdrawing groups, presents ongoing challenges that invite novel methodological development. The incorporation of the trifluoromethoxy (-OCF3) group is notoriously difficult due to the instability of the trifluoromethoxide anion and the harsh conditions often required for traditional methods. nih.govmdpi.com Future synthetic research will likely move beyond classical chlorosulfonation and amination routes to embrace more sophisticated and efficient strategies.

Emerging approaches could include:

Late-Stage Trifluoromethoxylation: One promising direction is the development of methods to introduce the trifluoromethoxy group onto a pre-existing 2-chlorobenzenesulfonamide (B1218434) scaffold. This avoids handling potentially unstable trifluoromethoxylated intermediates. Recent advances in trifluoromethoxylation, such as those using hypervalent iodine reagents (e.g., Togni reagents) or novel catalytic systems, could be adapted for this purpose. mdpi.comnih.gov

Convergent Synthesis: A modular approach could involve the synthesis of 2-chloro-5-(trifluoromethoxy)benzenesulfonyl chloride as a key intermediate, which can then be coupled with a variety of amines. The development of a robust, scalable synthesis for this sulfonyl chloride precursor is a critical research target. crescentchemical.comorgsyn.org

Photoredox and Electrochemical Methods: Modern synthetic techniques like photoredox catalysis and electrochemistry offer mild and highly selective ways to form C-S and S-N bonds, potentially providing new, efficient pathways to the target molecule and its derivatives under greener conditions. acs.org

Table 1: Potential Novel Synthetic Methodologies
MethodologyKey PrecursorPotential ReagentsAnticipated Advantages
Late-Stage Trifluoromethoxylation2-Chloro-5-hydroxybenzenesulfonamideTogni Reagents, Umemoto Reagents, TMSCF₃/OxidantHigh functional group tolerance; suitable for late-stage modification. nih.govmdpi.com
Convergent Sulfonamide Formation2-Chloro-5-(trifluoromethoxy)benzenesulfonyl chloridePrimary/Secondary Amines, Ammonia (B1221849) SurrogatesModular; allows for rapid library generation. acs.orgnih.gov
Flow-Based Oxidative Chlorination2-Chloro-5-(trifluoromethoxy)thiophenol1,3-dichloro-5,5-dimethylhydantoin (DCH)Improved safety and scalability for sulfonyl chloride synthesis. rsc.orgresearchgate.net

Exploration of Unprecedented Reactivity Patterns

The electronic landscape of 2-Chloro-5-(trifluoromethoxy)benzenesulfonamide, dominated by the electron-withdrawing sulfonyl and trifluoromethoxy groups, renders the aromatic ring electron-deficient. researchgate.net This inherent property suggests several avenues for exploring novel reactivity.

Nucleophilic Aromatic Substitution (SNAAr): The ortho-chloro substituent is activated towards displacement by nucleophiles. Research could uncover selective conditions for replacing the chlorine with other functional groups (e.g., amines, alkoxides, thiols), providing a direct route to diverse derivatives.

Site-Selective C-H Functionalization: The development of transition-metal-catalyzed C-H activation/functionalization reactions could enable the direct introduction of substituents at the remaining C-H positions on the aromatic ring, offering a highly atom-economical route to complex analogues.

Reactivity at the Sulfonamide Moiety: While the sulfonamide N-H bond can be readily deprotonated and functionalized, exploring less common transformations, such as its participation in directed ortho-metalation or radical reactions, could reveal unprecedented reactivity patterns.

Table 2: Predicted Reactivity Patterns and Research Focus
Reactive SiteReaction TypePotential OutcomeEmerging Research Direction
Aromatic C-Cl BondNucleophilic Aromatic Substitution (SNAAr)Replacement of -Cl with -NR₂, -OR, -SRDeveloping mild, catalytic conditions for selective substitution.
Aromatic C-H BondsDirected Metalation / C-H ActivationIntroduction of aryl, alkyl, or boryl groupsExploring regioselectivity based on directing group effects.
Sulfonamide N-H BondAlkylation, Arylation, AcylationFormation of secondary/tertiary sulfonamidesUse in synthesizing sulfonimidamides and related aza-analogues. nih.govresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. nih.gov Flow chemistry offers enhanced safety, precise control over reaction parameters, and improved scalability. atomfair.com Given that the synthesis of sulfonyl chlorides and trifluoromethoxylated compounds can involve hazardous reagents and exothermic reactions, this compound is an ideal candidate for development on automated flow platforms. rsc.orgresearchgate.net

Future research will likely focus on:

End-to-End Synthesis: Designing a fully automated, multi-step flow process that starts from simple precursors and yields the final product without manual intervention. innovationnewsnetwork.comnus.edu.sg

In Situ Reagent Generation: Utilizing flow reactors to safely generate and immediately consume reactive intermediates, such as sulfonyl chlorides or trifluoromethoxylating agents, minimizing operator exposure and decomposition. nih.gov

Automated Library Synthesis: Integrating the flow platform with robotic systems to perform sequential reactions, enabling the rapid and automated synthesis of a library of derivatives for high-throughput screening. researchgate.netbiovanix.com This approach significantly accelerates the drug discovery process. innovationnewsnetwork.com

Applications in Next-Generation Functional Materials and Chemical Technologies

The trifluoromethoxy group is highly valued for its ability to confer unique properties to organic molecules, including enhanced thermal stability, metabolic stability, high lipophilicity, and strong electron-withdrawing character. nih.govmdpi.combohrium.com These attributes suggest potential applications for this compound and its derivatives in advanced materials.

Potential application areas include:

Organic Electronics: The strong dipole moment and electronic properties of the molecule could be exploited in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices.

Advanced Polymers: Incorporation of this compound as a monomer could lead to specialty polymers with high thermal stability, low dielectric constants, or specific optical properties.

Agrochemicals: The trifluoromethoxy group is a prevalent feature in modern pesticides and herbicides, where it can enhance potency and metabolic stability. researchgate.netelsevierpure.com This scaffold could serve as a starting point for the development of new agrochemical agents.

Potential as a Modular Component in Chemical Libraries for Early-Stage Discovery Research

In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that can be readily modified to interact with a variety of biological targets. nih.govresearchgate.net this compound represents a highly attractive scaffold for building chemical libraries for early-stage drug discovery.

Its value as a modular building block stems from:

Multiple Points of Diversification: The molecule offers at least two distinct points for modification: the sulfonamide nitrogen and the aromatic chlorine atom. This allows for the creation of large and diverse libraries from a single core structure.

Favorable Physicochemical Properties: The trifluoromethoxy group is often used to fine-tune properties critical for drug candidates, such as lipophilicity and metabolic stability, potentially improving a compound's pharmacokinetic profile. nih.govnih.govscilit.com

Proven Pharmacophore: The benzenesulfonamide (B165840) motif is present in numerous approved drugs, acting as a potent inhibitor for enzymes like carbonic anhydrases. nih.govnih.govrsc.orgtandfonline.com

Table 3: Modular Diversification for Chemical Library Synthesis
Modification SiteReaction TypeResulting StructurePurpose in Discovery Research
Sulfonamide N-HN-Alkylation / N-ArylationSecondary/Tertiary SulfonamidesExplore interactions within target binding pockets; modulate solubility.
Aromatic C-ClCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Biaryl or N-Aryl DerivativesIntroduce new vectors for target engagement; expand chemical space.
Combined ModificationSequential ReactionsHighly Substituted DerivativesGenerate complex molecules with finely tuned properties for lead optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethoxy)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.